molecular formula C17H31NO4S B13773249 p-Isopropylbenzylheptylamine sulfate CAS No. 63991-60-6

p-Isopropylbenzylheptylamine sulfate

Katalognummer: B13773249
CAS-Nummer: 63991-60-6
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: CMXAHMLCIIBQND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Isopropylbenzylheptylamine sulfate: is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a heptylamine chain The sulfate group is attached to the nitrogen atom of the heptylamine chain, forming a sulfate salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylbenzylheptylamine sulfate typically involves a multi-step process:

    Alkylation Reaction: The initial step involves the alkylation of benzylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. This reaction forms p-isopropylbenzylamine.

    Amine Formation: The p-isopropylbenzylamine is then reacted with heptyl bromide in the presence of a base to form p-isopropylbenzylheptylamine.

    Sulfonation: Finally, the p-isopropylbenzylheptylamine is treated with sulfuric acid to form the sulfate salt, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: p-Isopropylbenzylheptylamine sulfate can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.

    Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitrated, sulfonated, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: p-Isopropylbenzylheptylamine sulfate can be used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.

Medicine:

    Drug Development: this compound can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Surfactants: The compound can be used in the formulation of surfactants and detergents.

    Polymer Additives: It may be used as an additive in polymer production to enhance material properties.

Wirkmechanismus

The mechanism of action of p-Isopropylbenzylheptylamine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cell signaling pathways, it may interact with receptors, modulating the downstream signaling events. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

    p-Isopropylbenzylamine: Similar structure but lacks the heptylamine chain and sulfate group.

    Heptylamine: Contains the heptylamine chain but lacks the benzyl and isopropyl groups.

    Benzylamine: Contains the benzyl group but lacks the isopropyl and heptylamine chains.

Uniqueness: p-Isopropylbenzylheptylamine sulfate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

63991-60-6

Molekularformel

C17H31NO4S

Molekulargewicht

345.5 g/mol

IUPAC-Name

heptyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate

InChI

InChI=1S/C17H29N.H2O4S/c1-4-5-6-7-8-13-18-14-16-9-11-17(12-10-16)15(2)3;1-5(2,3)4/h9-12,15,18H,4-8,13-14H2,1-3H3;(H2,1,2,3,4)

InChI-Schlüssel

CMXAHMLCIIBQND-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.